Ethyl 2-fluorobenzoylformate
CAS No.: 1813-93-0
Cat. No.: VC21219155
Molecular Formula: C10H9FO3
Molecular Weight: 196.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1813-93-0 |
---|---|
Molecular Formula | C10H9FO3 |
Molecular Weight | 196.17 g/mol |
IUPAC Name | ethyl 2-(2-fluorophenyl)-2-oxoacetate |
Standard InChI | InChI=1S/C10H9FO3/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3 |
Standard InChI Key | YMBISXZGELJNMH-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(=O)C1=CC=CC=C1F |
Canonical SMILES | CCOC(=O)C(=O)C1=CC=CC=C1F |
Introduction
Chemical Identity and Structure
Ethyl 2-fluorobenzoylformate, also known by its IUPAC name ethyl 2-(2-fluorophenyl)-2-oxoacetate, is an aromatic compound characterized by a fluorine atom at the ortho position of the benzene ring. The compound features an α-ketoester group that significantly influences its chemical reactivity. Various alternative names exist for this compound, including Ethyl (2-Fluorophenyl)(Oxo)Acetate, 2-Fluoro-oxo-benzeneacetic acid ethyl ester, and Benzeneacetic acid, 2-fluoro-α-oxo-, ethyl ester .
The basic chemical identifier information for Ethyl 2-fluorobenzoylformate is summarized in the table below:
Parameter | Value |
---|---|
CAS Number | 1813-93-0 |
Molecular Formula | C₁₀H₉FO₃ |
Molecular Weight | 196.18 g/mol |
MDL Number | MFCD09801420 |
The compound's structure consists of a 2-fluorophenyl group attached to an oxoacetate moiety, with the latter bearing an ethyl ester functionality. This structural arrangement confers unique chemical properties that make it valuable in organic synthesis and medicinal chemistry applications .
Physical Properties and Characteristics
Ethyl 2-fluorobenzoylformate possesses distinct physical properties that influence its handling, storage, and applications in laboratory and industrial settings. The compound typically appears as a yellow liquid or crystalline solid, depending on temperature and purity .
Key physical properties of Ethyl 2-fluorobenzoylformate are presented in the following table:
Property | Value |
---|---|
Physical State | Yellow liquid/solid |
Boiling Point | 149-152 °C (at 30 Torr) |
Density | 1.213±0.06 g/cm³ |
Storage Temperature | Room temperature, sealed in dry conditions |
The compound's relatively high boiling point contributes to its stability under standard laboratory conditions, though it should be protected from moisture to prevent hydrolysis of the ester group. The density value of approximately 1.213 g/cm³ indicates that it is heavier than water, which is typical for organohalogen compounds .
Synthesis and Production Methods
Laboratory Synthesis
Ethyl 2-fluorobenzoylformate is typically synthesized in laboratory settings through the esterification of 2-fluorobenzoylformic acid with ethanol under acidic conditions. Alternative synthetic routes may involve the oxidation of appropriate precursors followed by esterification, or direct reaction of 2-fluorobenzaldehyde with ethyl chlorooxoacetate in the presence of suitable catalysts.
The general reaction scheme involves:
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Preparation of the 2-fluorobenzoylformic acid intermediate
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Esterification with ethanol under acidic catalysis
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Purification through distillation or recrystallization techniques
Industrial Production
In industrial settings, the production of Ethyl 2-fluorobenzoylformate often employs continuous flow reactors that allow for precise control of reaction parameters. These systems enable consistent product quality and higher throughput compared to batch processes. The industrial synthesis typically follows similar chemical pathways as laboratory methods but with optimized conditions for scale-up and cost-effectiveness.
Chemical Reactivity and Applications
Reactivity Profile
Ethyl 2-fluorobenzoylformate exhibits reactivity patterns characteristic of α-ketoesters, with the carbonyl groups serving as electrophilic centers. The presence of the fluorine atom at the ortho position of the benzene ring influences the electronic distribution within the molecule, thereby modifying its reactivity compared to non-fluorinated analogues.
Key reactive sites include:
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The ketone carbonyl group (highly electrophilic)
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The ester carbonyl group (moderately electrophilic)
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The aromatic ring (capable of electrophilic substitution with reduced reactivity due to the fluorine substituent)
Applications in Organic Synthesis
As a versatile building block, Ethyl 2-fluorobenzoylformate finds extensive use in organic synthesis pathways. The compound serves as a precursor for the preparation of various fluorinated derivatives with potential applications in medicinal chemistry and materials science. By incorporating this compound into synthesis pathways, chemists can access a diverse range of derivatives that exhibit targeted properties for specific applications .
Common synthetic applications include:
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Preparation of fluorinated heterocycles
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Synthesis of biologically active compounds
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Development of fluorinated functional materials
Biological Activity and Pharmaceutical Applications
Recent studies have highlighted the potential biological activities of Ethyl 2-fluorobenzoylformate and its derivatives, particularly in anticancer, anti-inflammatory, and antimicrobial domains. The unique electronic and steric properties conferred by the fluorine substituent contribute to these biological effects, making this compound of interest for pharmaceutical research and development.
Classification | Details |
---|---|
GHS Symbol | GHS07 (Exclamation Mark/Irritant) |
Signal Word | Warning |
Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection P302+P352: IF ON SKIN: Wash with plenty of soap and water P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Comparison with Related Fluorinated Benzoylformates
Structural Analogues
Ethyl 2-fluorobenzoylformate belongs to a family of fluorinated benzoylformates that share similar structural features but differ in the position of substituents. These structural variations result in distinct physical, chemical, and biological properties.
The table below compares Ethyl 2-fluorobenzoylformate with its structural analogues:
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|---|
Ethyl 2-fluorobenzoylformate | 1813-93-0 | C₁₀H₉FO₃ | 196.18 | Fluorine at ortho position |
Ethyl 3-fluorobenzoylformate | 110193-59-4 | C₁₀H₉FO₃ | 196.18 | Fluorine at meta position |
Ethyl 4-chloro-2-fluorobenzoylformate | 228998-72-9 | C₁₀H₈ClFO₃ | 230.62 | Fluorine at ortho, chlorine at para position |
Ethyl 4-bromo-2-fluorobenzoylformate | 668970-56-7 | C₁₀H₈BrFO₃ | 275.07 | Fluorine at ortho, bromine at para position |
Ethyl-2-cyano-3-fluorobenzoylformate | 951888-13-4 | C₁₁H₈FNO₃ | Unknown | Fluorine at meta, cyano at ortho position |
Comparative Properties and Applications
The position and nature of substituents on the benzene ring significantly influence the compounds' physical properties and reactivity profiles. For instance:
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The ortho-fluorine in Ethyl 2-fluorobenzoylformate affects its reactivity differently than the meta-fluorine in Ethyl 3-fluorobenzoylformate
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The addition of chlorine or bromine substituents in compounds like Ethyl 4-chloro-2-fluorobenzoylformate increases the molecular weight and alters lipophilicity
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The presence of a cyano group in Ethyl-2-cyano-3-fluorobenzoylformate introduces additional reactivity patterns and potential for further functionalization
These structural differences translate to varying applications in pharmaceutical research, with each compound potentially exhibiting distinct biological activities and target specificity .
Computational and Experimental Data
Recent computational studies have provided insights into the electronic structure and reactivity of Ethyl 2-fluorobenzoylformate. Calculated molecular descriptors include:
Property | Value |
---|---|
Polar Surface Area (PSA) | 43.37 Ų |
LogP | 1.57 |
Vapor Pressure | 0.00633 mmHg at 25°C |
Refractive Index | 1.497 |
These parameters are crucial for predicting the compound's behavior in biological systems, particularly its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which are essential considerations in drug discovery and development .
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